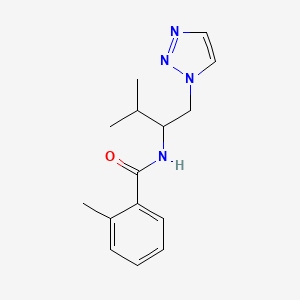![molecular formula C13H18N2 B2923309 (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine CAS No. 1542558-35-9](/img/structure/B2923309.png)
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine” is a chemical compound with the CAS Number: 1542558-35-9 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-(pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Compounds related to "(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine" have been synthesized and screened for anticonvulsant activity. Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions exhibited promising seizures protection in various models. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, showed significant activity in maximum electroshock (MES) and subcutaneous pentylenetetrazole (sc.PTZ) screens, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have been characterized and evaluated for catalytic applications, demonstrating good activity and selectivity. This highlights the role of pyridin-2-yl derivatives in catalysis, particularly in reactions where palladacycle stability and selectivity are crucial (Roffe et al., 2016).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been explored for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, offering a new avenue for cancer therapy. Their ability to generate reactive oxygen species upon light exposure makes them potential candidates for photodynamic therapy (Basu et al., 2014).
Polymerization Catalysts
Zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of this compound, have been synthesized and used as pre-catalysts for the ring-opening polymerization (ROP) of rac-lactide. These initiators showed a preference for heterotactic polylactide (PLA), indicating their utility in producing polymers with specific stereochemical configurations (Kwon, Nayab, & Jeong, 2015).
Chemosensors for Metal Ions
Compounds structurally related to "this compound" have been developed as chemosensors for metal ions. A particular example is a zinc ion sensor synthesized by incorporating a dipicolylamine derivative as a binding unit and an anthracene group as a signaling unit. This sensor demonstrated high selectivity for Zn2+ with fluorescence enhancement, showcasing the potential for these compounds in environmental monitoring and bioimaging (Kim et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPTSBDOQIYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)


![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)


![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)
![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)